molecular formula C13H18N2O2 B3009855 Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate CAS No. 2287297-79-2

Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate

Cat. No.: B3009855
CAS No.: 2287297-79-2
M. Wt: 234.299
InChI Key: XNOFWTFJKZOPLD-UHFFFAOYSA-N
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Description

Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-6-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4’,5’-dihydro-1H,3’H-2,2’-bipyrrole with propargyl bromide followed by intramolecular cyclization catalyzed by palladium on carbon (Pd/C) at high temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-6-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action for ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen-containing heterocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1’-cyclobutane]-6-carboxylate is unique due to its combination of a spirocyclic structure with a pyrrolo[1,2-a]pyrazine core.

Properties

IUPAC Name

ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-12(16)10-4-5-11-13(6-3-7-13)14-8-9-15(10)11/h4-5,14H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOFWTFJKZOPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1CCNC23CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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